- Regioselective addition of stannylcyanocuprates to acetylenic ethers: a chemical and spectroscopic study, Synthesis, 1994, (4), 432-42
Cas no 813-19-4 (hexabutyldistannane)
hexabutyldistannane Chemical and Physical Properties
Names and Identifiers
-
- Hexabutylditin
- Hexabutyldistannane
- Bis(tributyltin)~Hexa-n-butyldistannane
- Hexa-n-butylditin
- Hexanbutylditin
- Bis(tributyltin)
- tributyltin
- 1,1,1,2,2,2-Hexabutyldistannane (ACI)
- Distannane, hexabutyl- (8CI, 9CI)
- Tin, hexabutyldi- (6CI, 7CI)
- Hexa-n-butyldistannane
- NSC 227367
- NSC 65520
- NSC 92633
- Tributyl(tributylstannyl)stannane
- Tributylditin
- hexabutyldistannane
-
- MDL: MFCD00009417
- Inchi: 1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
- InChI Key: REDSKZBUUUQMSK-UHFFFAOYSA-N
- SMILES: CCCC[Sn]([Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
- BRN: 3605476
Computed Properties
- Exact Mass: 582.22700
- Monoisotopic Mass: 582.227
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 168
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.148 g/mL at 25 °C(lit.)
- Boiling Point: 197-198 °C (10 mmHg)
- Flash Point: Fahrenheit: 266 ° f
Celsius: 130 ° c - Refractive Index: n20/D 1.512(lit.)
- Solubility: Insuluble (2.1E-6 g/L) (25 ºC),
- Water Partition Coefficient: Immiscible with water.
- PSA: 0.00000
- LogP: 9.76300
- Sensitiveness: Air & Moisture Sensitive
- Solubility: Not determined
hexabutyldistannane Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H312,H315,H319,H372,H410
- Warning Statement: P273,P280,P301+P310,P305+P351+P338,P314,P501
- Hazardous Material transportation number:UN 2788 6.1/PG 1
- WGK Germany:3
- Hazard Category Code: 21-25-36/38-48/23/25-50/53
- Safety Instruction: S35-S36/37/39-S45-S60-S61
- FLUKA BRAND F CODES:1-10
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:No
- Risk Phrases:R21; R25; R36/38; R48/23/25; R50/53
- Packing Group:III
- Safety Term:6.1
- Storage Condition:Freezer (-20 ° C)
hexabutyldistannane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC106-100g |
hexabutyldistannane |
813-19-4 | 97% | 100g |
2080CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BC106-25g |
hexabutyldistannane |
813-19-4 | 97% | 25g |
540CNY | 2021-05-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12007-5g |
Hexa-n-butylditin, 97% |
813-19-4 | 97% | 5g |
¥327.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12007-10g |
Hexa-n-butylditin, 97% |
813-19-4 | 97% | 10g |
¥574.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12007-50g |
Hexa-n-butylditin, 97% |
813-19-4 | 97% | 50g |
¥2133.00 | 2023-04-13 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12007-250g |
Hexa-n-butylditin, 97% |
813-19-4 | 97% | 250g |
¥9099.00 | 2023-04-13 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H111135-10g |
hexabutyldistannane |
813-19-4 | 98% | 10g |
¥104.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H111135-5g |
hexabutyldistannane |
813-19-4 | 98% | 5g |
¥66.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H111135-250g |
hexabutyldistannane |
813-19-4 | 98% | 250g |
¥1329.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H111135-50g |
Hexabutyldistannane |
813-19-4 | 98% | 50g |
¥846.00 | 2021-05-24 |
hexabutyldistannane Production Method
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hexabutyldistannane Raw materials
- tributyl(chloro)stannane
- Triphenylarsine
- Bromotributyl-stannane
- iodotributyltin
- Aluminum, diethyl(tributylstannyl)-
- l'α-chloro α-ethoxymethyltributyletain
- Stannane, tributyl(2-chlorophenoxy)-
- hexabutyldistannane
- dimethylaminotri-n-butyltin
- Octane, 1-(ethynyloxy)-
- SODIUM, (TRIBUTYLSTANNYL)-
- Stannane, tributyl-1-hexynyl-
- Methoxytributyltin
- Tributyl(phenylethynyl)tin
- Stannanamine, 1,1,1-tributyl-N,N-diethyl-
- Lithium, (tributylstannyl)-
- Cuprate(2-), (cyano-κC)bis(tributylstannyl)-, lithium (1:2)
hexabutyldistannane Preparation Products
hexabutyldistannane Suppliers
hexabutyldistannane Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on hexabutyldistannane
Recent Advances in Hexabutyldistannane (CAS 813-19-4) Research: Applications and Innovations in Chemical Biomedicine
Hexabutyldistannane (CAS 813-19-4) has recently garnered significant attention in the field of chemical biomedicine due to its unique properties and potential applications. This organotin compound, characterized by its six butyl groups attached to a distannane core, has been explored for its catalytic, therapeutic, and material science applications. Recent studies have focused on its role in organic synthesis, anticancer research, and as a precursor for advanced nanomaterials. This research brief synthesizes the latest findings to provide a comprehensive overview of hexabutyldistannane's current and emerging roles in biomedicine.
In the realm of organic synthesis, hexabutyldistannane has been utilized as a reducing agent and catalyst in various cross-coupling reactions. A 2023 study published in the Journal of Organometallic Chemistry demonstrated its efficacy in Stille coupling reactions, where it facilitated the formation of carbon-carbon bonds under mild conditions. The study highlighted the compound's stability and selectivity, making it a valuable tool for constructing complex molecular architectures. Furthermore, researchers have explored its use in photoredox catalysis, where its ability to participate in single-electron transfer processes has opened new avenues for sustainable synthesis methodologies.
The anticancer potential of hexabutyldistannane has also been a focal point of recent investigations. In vitro studies conducted by a team at the University of Cambridge revealed that derivatives of hexabutyldistannane exhibit selective cytotoxicity against certain cancer cell lines, particularly in hormone-dependent cancers. The mechanism of action appears to involve the disruption of mitochondrial function and induction of apoptosis. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that structural modifications of hexabutyldistannane could yield novel chemotherapeutic agents with improved specificity and reduced side effects.
Material science applications of hexabutyldistannane have expanded significantly in the past year. Researchers at the National University of Singapore developed a novel nanocomposite material using hexabutyldistannane as a precursor for tin oxide nanoparticles. The resulting material demonstrated exceptional electrochemical properties, making it suitable for advanced battery technologies and biosensors. This breakthrough, detailed in Advanced Materials, underscores the compound's versatility beyond traditional organometallic chemistry applications.
Despite these promising developments, challenges remain in the widespread adoption of hexabutyldistannane. Recent toxicological studies have raised concerns about the environmental persistence and potential bioaccumulation of organotin compounds. A 2024 review in Environmental Science & Technology emphasized the need for greener alternatives or improved containment strategies when working with such compounds. Concurrently, researchers are exploring biodegradable derivatives of hexabutyldistannane that retain its beneficial properties while minimizing ecological impact.
Looking forward, the integration of computational chemistry approaches with experimental studies is expected to accelerate the development of hexabutyldistannane-based technologies. Molecular modeling and machine learning algorithms are being employed to predict optimal reaction conditions and design novel derivatives with enhanced properties. This interdisciplinary approach, combining synthetic chemistry, biomedical research, and materials science, positions hexabutyldistannane as a compound of continuing importance in chemical biomedicine.
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